3-Deoxy-MS-II
Description
Based on nomenclature conventions, it likely belongs to the family of deoxygenated monosaccharide derivatives or modified steroidal compounds. The "3-Deoxy" prefix suggests the absence of a hydroxyl group at the third carbon of its core structure, which may influence its reactivity, solubility, and biological activity compared to oxygenated analogs.
Properties
Molecular Formula |
C25H24O4 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(4S)-10,10,16,16-tetramethyl-4-phenyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),8(13),11,17-pentaen-6-one |
InChI |
InChI=1S/C25H24O4/c1-24(2)12-10-16-21(28-24)17-11-13-25(3,4)29-23(17)20-18(26)14-19(27-22(16)20)15-8-6-5-7-9-15/h5-13,19H,14H2,1-4H3/t19-/m0/s1 |
InChI Key |
CDAWECAKOUKTMT-IBGZPJMESA-N |
Isomeric SMILES |
CC1(C=CC2=C(O1)C3=C(C4=C2O[C@@H](CC4=O)C5=CC=CC=C5)OC(C=C3)(C)C)C |
Canonical SMILES |
CC1(C=CC2=C(O1)C3=C(C4=C2OC(CC4=O)C5=CC=CC=C5)OC(C=C3)(C)C)C |
Synonyms |
3-deoxy-MS-II |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key properties of 3-Deoxy-MS-II and its analogs, based on available evidence:
Key Structural Differences:
- 3-Deoxy-D-arabino-heptulosonic acid 7-phosphate: Features a phosphorylated heptulosonic acid backbone, critical for enzymatic activity in metabolic pathways. Its deoxygenation at C3 may reduce steric hindrance, enhancing substrate binding in enzymes like DAHP synthase .
- Methyl desoxycholate derivatives : Steroidal structures with variable hydroxyl group positions (e.g., 3α,12β vs. 3β,12α) and silyl modifications. These alterations significantly impact lipophilicity and metabolic stability .
Regulatory and Industrial Considerations
- REACH Compliance : Complex substances like steroidal derivatives require detailed structural elucidation for CAS registration, including reaction schemes and typical composition (per REACH guidelines in ) .
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